Esmolol vs. Landiolol: Comparable Ultra-Short Half-Life and Potency in Human Crossover Study
In a randomized crossover study of 12 healthy volunteers receiving continuous 24-hour infusions, the half-life of landiolol (4.5 minutes) was significantly shorter than that of esmolol (6.9 minutes). However, both agents enabled rapid titration, with esmolol achieving a clinically comparable rapid offset of action. Heart rate reduction was dose-proportional for both drugs, and the effects on blood pressure were not different. This establishes esmolol as a reference ultra-short-acting beta-blocker with a well-characterized safety profile in long-term infusion settings [1].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 6.9 minutes |
| Comparator Or Baseline | Landiolol: 4.5 minutes |
| Quantified Difference | Landiolol half-life is 2.4 minutes (35%) shorter |
| Conditions | Healthy Caucasian volunteers, continuous IV infusion for 24 hours |
Why This Matters
This direct comparison confirms esmolol's ultra-short half-life is within the same order of magnitude as landiolol, providing a clinically equivalent ability to rapidly adjust beta-blockade in unstable patients.
- [1] Krumpl G, Ulc I, Trebs M, Kadlecová P, Hodisch J. Pharmacokinetics and Pharmacodynamics of Low-, Intermediate-, and High-Dose Landiolol and Esmolol During Long-Term Infusion in Healthy Whites. J Cardiovasc Pharmacol. 2018 Mar;71(3):137-146. View Source
